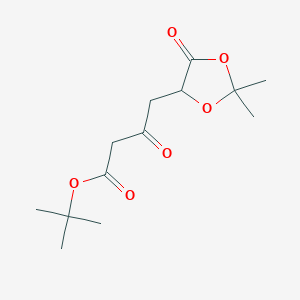
Tert-butyl 4-(2,2-dimethyl-1,3-dioxolan-4-on-5-yl)-3-oxobutyrate
Cat. No. B8314123
M. Wt: 272.29 g/mol
InChI Key: LVJLQUWBKKCTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05616803
Procedure details


132 g of mono-tert-butyl malonate was dissolved in 1.5 μl of tetrahydrofuran, and 49.2 g of magnesium chloride and 134 ml of triethylamine were added thereto with stirring under cooling with ice. The mixture was stirred at room temperature for 3 hours. Added to this solution was a liquid separately prepared by stirring 60.0 g of 2,2-dimethyl-1,3-dioxolan-4-on-5-ylacetic acid (Tetrahedron Letter, vol. 28, p. 1685 (1987)) in a liquid mixture of 500 ml of tetrahydrofuran and 100 ml of dimethylformamide together with 64.2 g of 1,1'-carbonyldiimidazole at room temperature for 2 hours. The mixture was stirred at room temperature overnight. Insoluble matters were separated by filtration. Then, the filtrate was evaporated to dryness under reduced pressure. The residue was dissolved in a liquid mixture of ethyl ether and water and then adjusted to pH 3 to 4 by an addition of 1N hydrochloric acid. The organic layer was collected by separation, then washed with a saturated sodium chloride aqueous solution and dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure. The residue was dissolved in ethyl acetate and then passed through a column of 300 g of activated aluminum oxide. The solution passed through the column was evaporated to dryness under reduced pressure to obtain 72.4 g (yield: 77%) of tert-butyl 4-(2,2-dimethyl-1,3-dioxolan-4-on-5-yl)-3-oxobutyrate.








Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=O.[Cl-].[Mg+2].[Cl-].[CH3:15][C:16]1([CH3:26])[O:20][C:19](=[O:21])[CH:18]([CH2:22]C(O)=O)[O:17]1.C(N1C=CN=C1)(N1C=CN=C1)=O>O1CCCC1.CN(C)C=O.C(N(CC)CC)C>[CH3:15][C:16]1([CH3:26])[O:20][C:19](=[O:21])[CH:18]([CH2:22][C:3](=[O:5])[CH2:2][C:1]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6])[O:17]1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
132 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)[O-])(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
1.5 μL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
49.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
|
Name
|
|
|
Quantity
|
134 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OC(C(O1)=O)CC(=O)O)C
|
Step Four
|
Name
|
|
|
Quantity
|
64.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under cooling with ice
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature for 3 hours
|
|
Duration
|
3 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Added to this solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separately prepared
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Insoluble matters were separated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, the filtrate was evaporated to dryness under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in a liquid mixture of ethyl ether and water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
adjusted to pH 3 to 4 by an addition of 1N hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was collected by separation
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a saturated sodium chloride aqueous solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Then, the solvent was distilled off under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated to dryness under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OC(C(O1)=O)CC(CC(=O)OC(C)(C)C)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 72.4 g | |
| YIELD: PERCENTYIELD | 77% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
